5-chloro-3-ethoxy-2-nitroPyridine

Medicinal Chemistry Drug Design Physicochemical Properties

5-Chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6) is a trisubstituted pyridine derivative bearing a nitro group at the 2-position, an ethoxy group at the 3-position, and a chlorine atom at the 5-position. With a molecular formula of C₇H₇ClN₂O₃ and a molecular weight of 202.60 g/mol, this heterocyclic building block combines electron-withdrawing (nitro, chloro) and electron-donating (ethoxy) substituents on the pyridine ring, creating a distinct electronic profile that governs its reactivity in nucleophilic aromatic substitution (SNAr), cross-coupling, and reduction chemistries.

Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
Cat. No. B12065465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-3-ethoxy-2-nitroPyridine
Molecular FormulaC7H7ClN2O3
Molecular Weight202.59 g/mol
Structural Identifiers
SMILESCCOC1=C(N=CC(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H7ClN2O3/c1-2-13-6-3-5(8)4-9-7(6)10(11)12/h3-4H,2H2,1H3
InChIKeyJUZIIFZZDHHMOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6): A Regiospecifically Substituted Nitropyridine Scaffold for Pharmaceutical Intermediates


5-Chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6) is a trisubstituted pyridine derivative bearing a nitro group at the 2-position, an ethoxy group at the 3-position, and a chlorine atom at the 5-position . With a molecular formula of C₇H₇ClN₂O₃ and a molecular weight of 202.60 g/mol, this heterocyclic building block combines electron-withdrawing (nitro, chloro) and electron-donating (ethoxy) substituents on the pyridine ring, creating a distinct electronic profile that governs its reactivity in nucleophilic aromatic substitution (SNAr), cross-coupling, and reduction chemistries . The compound is primarily employed as an advanced intermediate in medicinal chemistry programs targeting kinase inhibitors and neurological disorder therapeutics, where its specific substitution pattern enables regiospecific downstream functionalization not achievable with isomeric analogs .

Why 5-Chloro-3-ethoxy-2-nitropyridine Cannot Be Replaced by Common Nitropyridine Analogs in Regiospecific Syntheses


The substitution pattern of 5-chloro-3-ethoxy-2-nitropyridine—with the nitro group ortho to the ethoxy substituent and meta to the chloro substituent—creates a unique electronic landscape that fundamentally alters its reactivity profile compared to regioisomers and mono-/di-substituted analogs [1]. Simply interchanging this compound with the more widely available 5-chloro-2-nitropyridine (lacking the ethoxy group) or 3-ethoxy-2-nitropyridine (lacking the chloro group) fails because both the Lipinski parameters and the synthetic accessibility of downstream products are critically dependent on the full triad of substituents . The quantitative evidence below demonstrates that differences in lipophilicity (ΔLogP), polar surface area, molecular weight, and commercial sourcing render generic substitution scientifically invalid and pragmatically infeasible for applications requiring this precise regioisomer.

Quantitative Differentiation Guide for 5-Chloro-3-ethoxy-2-nitropyridine: Head-to-Head Comparisons with Key Analogs


Enhanced Lipophilicity (LogP) Compared to Non-Chlorinated and Non-Ethoxylated Analogs

5-Chloro-3-ethoxy-2-nitropyridine exhibits a calculated LogP of 2.57, which is 0.66 log units higher than 3-ethoxy-2-nitropyridine (LogP = 1.91) and approximately 1.15–1.36 log units higher than 5-chloro-2-nitropyridine (LogP = 1.42–2.17) . This increased lipophilicity is attributed to the synergistic effect of the chloro and ethoxy substituents on the pyridine ring. The higher LogP value predicts improved membrane permeability and blood–brain barrier penetration potential, making this scaffold particularly attractive for CNS-targeted drug discovery programs.

Medicinal Chemistry Drug Design Physicochemical Properties

Increased Molecular Weight and Polar Surface Area Relative to Di-Substituted Analogs

The target compound possesses a molecular weight of 202.60 g/mol and a topological polar surface area (TPSA) of 67.94 Ų . Compared to 5-chloro-2-nitropyridine (MW = 158.54 g/mol; TPSA = 58.71 Ų) and 3-ethoxy-2-nitropyridine (MW = 168.15 g/mol; TPSA = 67.94 Ų), the target compound's higher molecular weight and TPSA place it closer to the center of drug-like chemical space while maintaining acceptable Lipinski compliance [1]. The TPSA is identical to that of 3-ethoxy-2-nitropyridine but the molecular weight is 34.45 g/mol higher due to the chlorine substituent, which provides an additional handle for synthetic elaboration.

Drug-like Properties Lead Optimization Physicochemical Profiling

Limited Commercial Availability Relative to the 3-Nitro Regioisomer: Procurement Friction as a Differentiation Factor

A survey of global chemical suppliers reveals a significant discrepancy in the commercial availability of the two regioisomers. The 5-chloro-2-ethoxy-3-nitropyridine regioisomer (CAS 886373-32-6) is stocked by at least 8 major suppliers including Aladdin, ChemImpex, VWR, Apollo Scientific, and Santa Cruz Biotechnology, with on-hand inventory and published pricing (e.g., $310.90 per 5 g from Aladdin) . In contrast, 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6) is not listed in the catalogs of major Western suppliers and appears only on specialized Chinese chemical databases (ChemSrc) and custom synthesis portals, indicating that procurement typically requires custom synthesis with extended lead times . This scarcity represents a tangible procurement consideration: researchers requiring the 2-nitro regioisomer cannot simply substitute the commercially abundant 3-nitro isomer without altering the synthetic route.

Chemical Sourcing Supply Chain Custom Synthesis

Distinct Synthetic Route and Precursor Requirements Relative to the 3-Nitro Regioisomer

The synthesis of 5-chloro-2-ethoxy-3-nitropyridine (the 3-nitro regioisomer) proceeds via nitration of 2-ethoxypyridine followed by chlorination, a well-established sequence [1]. In contrast, 5-chloro-3-ethoxy-2-nitropyridine (the 2-nitro regioisomer) cannot be accessed via this route because nitration of 3-ethoxypyridine would direct the nitro group to different positions. The 2-nitro regioisomer requires an alternative strategy—typically ethoxylation of 5-chloro-2-nitropyridin-3-ol or a building-block approach starting from 3-hydroxy-2-nitropyridine followed by selective chlorination at the 5-position [2]. This divergence in synthetic accessibility means that the two regioisomers are not interchangeable in process chemistry: scaling one route does not provide access to the other, and the cost-of-goods, impurity profiles, and scalability differ substantially.

Process Chemistry Synthetic Methodology Route Scouting

Optimal Research and Procurement Scenarios for 5-Chloro-3-ethoxy-2-nitropyridine Based on Quantitative Differentiation Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization Requiring Elevated LogP

Medicinal chemistry programs targeting CNS kinases (e.g., ALK, ROS1, TRK) benefit from the elevated LogP (2.57) of 5-chloro-3-ethoxy-2-nitropyridine compared to the less lipophilic 3-ethoxy-2-nitropyridine (LogP 1.91) . The compound serves as a key intermediate for constructing the 3-ethoxy-2-aminopyridine pharmacophore found in crizotinib analogs, where the 5-chloro substituent provides a synthetic handle for late-stage cross-coupling diversification. Projects requiring improved BBB penetration should select this scaffold over the non-chlorinated analog to achieve the desired logD profile without introducing additional molecular weight beyond the 202.60 g/mol baseline [1].

Parallel Library Synthesis Requiring Orthogonal Reactive Handles for Regiospecific Elaboration

The presence of three electronically differentiated substituents—nitro (reducible to NH₂), chloro (SNAr and cross-coupling competent), and ethoxy (O-dealkylation or stable ether)—provides three orthogonal vectors for parallel library synthesis . Unlike 5-chloro-2-nitropyridine, which offers only two reactive centers, or 3-ethoxy-2-nitropyridine, which lacks the halogen coupling handle, the target compound enables sequential functionalization: (i) nitro reduction to the 2-aminopyridine, (ii) palladium-catalyzed cross-coupling at the 5-chloro position, and (iii) optional O-dealkylation of the 3-ethoxy group, generating diverse chemotypes from a single advanced intermediate [1].

Custom Synthesis Procurement for Patent-Breaking Route Design When the 3-Nitro Isomer Is Blocked by IP

In freedom-to-operate scenarios where the synthesis of the 3-nitro regioisomer (CAS 886373-32-6) or its downstream products is constrained by composition-of-matter or process patents, 5-chloro-3-ethoxy-2-nitropyridine (CAS 847902-51-6) offers a structurally distinct and commercially scarcer alternative . Despite the absence of off-the-shelf Western suppliers, several Chinese CROs and custom synthesis providers list this compound as available upon request, enabling IP-driven programs to access the alternative regioisomer through a managed supply chain. The procurement lead time and cost should be factored into project timelines, as the supplier ratio is approximately 0:8 compared to the 3-nitro isomer [1].

Electrochemical or Catalytic Reduction Studies Comparing 2-Nitro vs. 3-Nitro Regioisomer Reactivity

The distinct electronic environment of the 2-nitropyridine system—where the nitro group is conjugated with the pyridine nitrogen—results in different reduction potentials and selectivity profiles compared to 3-nitropyridine regioisomers . Academic and industrial laboratories investigating chemoselective nitro reduction in the presence of aryl chlorides can use 5-chloro-3-ethoxy-2-nitropyridine as a model substrate to study whether the ortho-relationship between the nitro and pyridine nitrogen alters the reduction rate or product distribution relative to the meta-relationship in the 3-nitro isomer. Published data on 5-chloro-2-nitropyridine reduction (84% yield to the corresponding amine via electrochemical methods) provide a baseline for comparative studies [1].

Technical Documentation Hub

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